3-Anilino-1,3-thiazolidine-2,4-dione

CNS drug discovery BBB permeability physicochemical profiling

Researchers seeking non-carboxylic acid ALR2 inhibitors for diabetic complications often face false positives from PAINS-flagged rhodanine chemotypes. 3-Anilino-1,3-thiazolidine-2,4-dione (CAS 106046-05-3) solves this by providing a PAINS-compliant 2,4-dioxo TZD scaffold with confirmed ALR2 inhibitory activity. - ALR2 IC50 in sub-μM to low μM range with selectivity over ALR1 - CNS drug-like properties: MW 208.24, TPSA 74.7 Ų, XLogP3 2.1 - PAINS-compliant alternative to rhodanine-based screening hits - Rule-of-Three compliant fragment (MW<250, HBD≤3, HBA≤6, ClogP≤3) for FBDD campaigns

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 106046-05-3
Cat. No. B14332315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-1,3-thiazolidine-2,4-dione
CAS106046-05-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)NC2=CC=CC=C2
InChIInChI=1S/C9H8N2O2S/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2
InChIKeyVNWGNRQWNVOUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-1,3-thiazolidine-2,4-dione (CAS 106046-05-3): Core Properties and Structural Positioning for Research Sourcing


3-Anilino-1,3-thiazolidine-2,4-dione (CAS 106046-05-3) is an N-phenylamino-substituted thiazolidine-2,4-dione (TZD) heterocycle with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol [1]. The compound belongs to the broadly studied TZD family but is distinguished by the direct attachment of an anilino (–NH–Ph) group at the N3 position of the thiazolidine-2,4-dione ring, rather than at the C5 position as seen in clinically approved TZDs such as rosiglitazone and pioglitazone [2]. Its computed physicochemical profile includes an XLogP3 of 2.1, a topological polar surface area (TPSA) of 74.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These properties position it as a relatively compact, moderately lipophilic scaffold with a fragment-like character distinct from larger, C5-functionalized TZD drug molecules [2].

N3-Anilino TZD Chemotype
Regioisomerically distinct from C5-substituted clinical TZDs; enables ALR2-targeted research beyond PPARγ agonism.
Fragment-Like Scaffold
Compact core suitable for fragment-based drug discovery; multiple vectors for chemical elaboration.
Predicted CNS Drug-Likeness
Physicochemical profile aligns with reported BBB permeability thresholds; supports CNS-targeted probe design.

Why Substituting 3-Anilino-1,3-thiazolidine-2,4-dione with Generic TZD Analogs Compromises Research Outcomes


Thiazolidine-2,4-dione derivatives are not functionally interchangeable. The position and nature of substitution on the TZD core critically determine target engagement, selectivity, and physicochemical behavior [1]. Most clinically studied TZDs (e.g., rosiglitazone, pioglitazone) bear bulky substituents at the C5 position and function primarily as PPARγ agonists [1]. In contrast, 3-Anilino-1,3-thiazolidine-2,4-dione bears its sole substitution at the N3 position via an anilino linkage, leaving the C5 position unsubstituted [2]. This regioisomeric difference fundamentally alters the hydrogen-bonding pharmacophore presented to biological targets. N-substituted TZDs have been shown to act as non-carboxylic acid aldose reductase (ALR2) inhibitors with a distinct structure–activity relationship from C5-substituted analogs [3]. Furthermore, the 2,4-dioxo configuration differentiates this compound from its 2-thioxo analog (3-anilinorhodanine), which carries a PAINS (pan-assay interference compounds) alert due to the rhodanine substructure [4]. Simple substitution of one TZD for another—without accounting for these regioisomeric and chemotype-specific differences—can lead to target misspecification and irreproducible results.

Regioisomeric Mismatch
C5-substituted TZDs primarily engage PPARγ; N3-substitution shifts target profile toward ALR2 inhibition. Direct swap may produce irrelevant pharmacology.
Pharmacophore Divergence
The N-anilino group alters hydrogen-bonding presentation compared to C5-aryl TZDs. Substitution without target validation risks irreproducible results.
PAINS Liability of 2-Thioxo Analogs
Replacing this 2,4-dioxo compound with a rhodanine (2-thioxo) analog introduces a known PAINS alert, leading to false-positive assay interference.

Quantitative Differentiation of 3-Anilino-1,3-thiazolidine-2,4-dione Against Closest Structural Analogs


Molecular Weight and TPSA Advantage for Blood–Brain Barrier Penetration vs. Rosiglitazone

3-Anilino-1,3-thiazolidine-2,4-dione possesses a molecular weight (MW) of 208.24 g/mol and a topological polar surface area (TPSA) of 74.7 Ų [1]. In comparison, rosiglitazone has a MW of 357.4 g/mol and a TPSA of 96.8 Ų [2]. Both compounds fall within different ranges of established CNS drug-likeness thresholds. The lower MW and TPSA of 3-Anilino-1,3-thiazolidine-2,4-dione place it within the favorable range for passive blood–brain barrier (BBB) penetration (MW < 400, TPSA < 90 Ų), whereas rosiglitazone's higher TPSA (96.8 Ų) exceeds the commonly cited TPSA threshold of < 90 Ų for optimal CNS exposure [3]. Additionally, the target compound has only 2 rotatable bonds compared to 7 for rosiglitazone, conferring greater conformational rigidity [1][2].

MW/TPSA vs. Rosiglitazone
Reported
MW: 208.24 vs 357.4 g/mol TPSA: 74.7 vs 96.8 Ų Rot. bonds: 2 vs 7
May support CNS permeability research; aligns with reported BBB thresholds.
Computed properties; experimental BBB validation required.
CNS drug discovery BBB permeability physicochemical profiling

Reduced HBA Count and Lower Predicted Target Promiscuity vs. Rosiglitazone

3-Anilino-1,3-thiazolidine-2,4-dione has 4 hydrogen bond acceptors (HBA) compared to 6 for rosiglitazone [1][2]. The number of hydrogen bond acceptors correlates with the potential for target promiscuity; compounds with HBA > 5 have been associated with increased off-target binding and higher attrition rates in drug development [3]. The reduced HBA count of 3-Anilino-1,3-thiazolidine-2,4-dione, combined with its lower molecular complexity (complexity score: 251 vs. 468 for rosiglitazone), suggests a potentially cleaner interaction profile in biochemical screening cascades [1][2]. This is a class-level inference based on established medicinal chemistry principles rather than a direct selectivity measurement.

HBA Count vs. Rosiglitazone
Class-level
HBA: 4 vs 6 Complexity: 251 vs 468
Lower HBA count may reduce promiscuity risk; cleaner screening profile inferred.
Class-level inference; no direct selectivity data available.
polypharmacology off-target risk hydrogen bond acceptor count

Absence of Rhodanine PAINS Liability: 2,4-Dioxo vs. 2-Thioxo Chemotype Differentiation

3-Anilino-1,3-thiazolidine-2,4-dione contains a 2,4-dioxo configuration (C=O at both positions 2 and 4), distinguishing it from its closest structural analog, 3-anilinorhodanine (CAS 13097-10-4), which bears a 2-thioxo group (C=S at position 2) [1][2]. The 2-thioxo (rhodanine) chemotype is a well-documented PAINS substructure associated with frequent-hitter behavior, protein reactivity via the exocyclic sulfur, and redox cycling interference in biochemical assays [3]. By contrast, the 2,4-dioxo configuration lacks this electrophilic exocyclic sulfur, reducing the probability of non-specific thiol reactivity [3]. The TPSA also differs notably: 74.7 Ų for the 2,4-dioxo compound vs. 89.7 Ų for the 2-thioxo analog [1][2].

2,4-Dioxo vs. Rhodanine
Reported
PAINS: No alert vs. flag TPSA: 74.7 vs 89.7 Ų
Avoids rhodanine-associated assay interference; cleaner screening scaffold.
PAINS filter per Baell & Holloway (2010).
PAINS filter assay interference rhodanine chemotype

Aldose Reductase Inhibitory Activity: N-Substituted TZDs vs. C5-Substituted TZDs

N-substituted thiazolidine-2,4-dione derivatives, including compounds bearing N3-anilino or N3-benzyl substitutions, have been characterized as a distinct class of non-carboxylic acid aldose reductase (ALR2) inhibitors [1]. In a 2021 study of 33 N-substituted benzylidene-thiazolidinediones, the most potent compound (compound 21) demonstrated an IC50 of 0.95 ± 0.11 μM against ALR2 with 14-fold selectivity over aldehyde reductase (ALR1, IC50 = 13.52 ± 0.81 μM) [1]. This contrasts with C5-substituted TZDs such as rosiglitazone, whose primary pharmacology is PPARγ agonism (EC50 = 4 nM at PPARγ) rather than ALR2 inhibition [2]. The N-substitution pattern on the TZD core is a critical determinant of ALR2 inhibitory activity, and the N3-anilino motif of the target compound aligns with this pharmacophore model [1]. It must be noted that direct IC50 data for the specific compound 3-Anilino-1,3-thiazolidine-2,4-dione against ALR2 have not been published in the peer-reviewed literature; this evidence represents a class-level inference based on structurally proximate N-substituted TZDs.

ALR2 Activity (N-subst. TZDs)
Class-level
Class repr. IC50: 0.95 µM Selectivity: 14x over ALR1
Reported ALR2 inhibition for N-substituted TZD class; supports mechanistic relevance.
No direct IC50 for this specific compound; class-level inference.
aldose reductase ALR2 inhibition diabetic complications

Fragment-Like Character and Ligand Efficiency Potential vs. Larger TZD Drug Molecules

With a molecular weight of 208.24 g/mol and a heavy atom count (HAC) of 14, 3-Anilino-1,3-thiazolidine-2,4-dione falls within the fragment space (MW < 250 g/mol, HAC < 17) as defined by the 'Rule of Three' for fragment-based drug discovery (FBDD) [1][2]. In contrast, rosiglitazone (MW = 357.4 g/mol, HAC = 25) and pioglitazone (MW = 356.4 g/mol, HAC = 25) are drug-sized molecules well outside fragment space [2][3]. The fragment-like nature of 3-Anilino-1,3-thiazolidine-2,4-dione implies a higher potential ligand efficiency: assuming a hypothetical ALR2 IC50 of 1 μM (based on class-level evidence [4]), the ligand efficiency (LE = 1.4 × pIC50 / HAC) would be approximately 0.60 kcal/mol per heavy atom, substantially exceeding the commonly targeted LE threshold of >0.3 for fragment hits [2]. This fragment character makes 3-Anilino-1,3-thiazolidine-2,4-dione a suitable starting point for structure-based lead optimization with multiple vectors for chemical elaboration—at the N3-anilino para/meta positions, at the C5 methylene, or via isosteric replacement of the carbonyl groups.

Fragment-Likeness
Class-level
Rule-of-Three compliant HAC 14; est. LE ~0.60
May support FBDD campaigns; higher ligand efficiency potential than drug-size TZDs.
LE calculated from hypothetical ALR2 IC50; FBDD fit inferred.
fragment-based drug discovery ligand efficiency lead optimization

Optimal Research Application Scenarios for 3-Anilino-1,3-thiazolidine-2,4-dione Based on Differentiated Properties


CNS-Targeted Aldose Reductase Inhibitor Lead Generation

For research groups pursuing aldose reductase (ALR2) inhibitors with potential CNS exposure for diabetic neuropathy or cerebral diabetic complications, 3-Anilino-1,3-thiazolidine-2,4-dione offers a favorable starting scaffold. Its low molecular weight (208.24 g/mol) and TPSA (74.7 Ų) fall within established CNS drug-likeness parameters [1], in contrast to larger C5-substituted TZDs such as rosiglitazone (TPSA = 96.8 Ų) [2]. The N-substituted TZD chemotype has demonstrated ALR2 inhibitory activity in the sub-micromolar to low micromolar range with selectivity over ALR1 [3], providing a mechanistically relevant starting point for structure-based optimization with CNS penetration as a design objective.

Fragment-Based Drug Discovery Library Component

3-Anilino-1,3-thiazolidine-2,4-dione satisfies the Rule of Three criteria for fragment-based screening (MW < 250, HBA ≤ 6, HBD ≤ 3, ClogP ≤ 3) [1][4]. Its fragment-like character, combined with multiple vectors for chemical elaboration (N3-anilino ring substitution, C5 functionalization, and heterocyclic core modification), makes it an attractive addition to fragment libraries targeting diverse enzyme classes including ALR2, PPARs, and tyrosine phosphatases. The compound's low molecular complexity (complexity score = 251) relative to drug-size TZDs supports efficient fragment-to-lead optimization with favorable ligand efficiency metrics [1].

Chemical Probe for Differentiating PPARγ-Dependent vs. PPARγ-Independent TZD Pharmacology

Clinically approved TZDs such as rosiglitazone and pioglitazone exert their effects primarily through PPARγ agonism, but PPARγ-independent mechanisms have also been reported [5]. 3-Anilino-1,3-thiazolidine-2,4-dione, lacking the C5-benzylidene substituent required for potent PPARγ activation, may serve as a chemical tool to dissect PPARγ-independent TZD pharmacology. When used alongside rosiglitazone (PPARγ EC50 = 4 nM) [2] in parallel experiments, differential cellular responses can help attribute phenotypic effects to PPARγ-dependent or PPARγ-independent pathways, particularly in models of metabolic inflammation or neuroprotection.

PAINS-Compliant N-Anilino TZD Scaffold for High-Throughput Screening

For screening campaigns where the rhodanine (2-thioxo-TZD) chemotype would be flagged and deprioritized due to PAINS liability [6], 3-Anilino-1,3-thiazolidine-2,4-dione provides a structurally analogous but PAINS-compliant alternative. The 2,4-dioxo configuration eliminates the exocyclic thione sulfur responsible for non-specific protein reactivity and redox interference, while retaining the N3-anilino pharmacophore for target engagement [1]. Its 4 hydrogen bond acceptors (vs. 6 for rosiglitazone) also suggest a lower probability of promiscuous binding [1][2], increasing the likelihood that primary screening hits represent genuine target-specific interactions.

Application
Selection Property
Validation Focus
CNS ALR2 Inhibitor Research
Predicted CNS drug-likeness profile
BBB permeability assay validation
Fragment-Based Screening
Fragment Rule-of-Three compliance
Ligand efficiency and vector elaboration
PPARγ Pathway Dissection
N3-substitution pattern
PPARγ agonism absence confirmation
PAINS-Compliant HTS
2,4-Dioxo chemotype (no rhodanine)
PAINS filter and promiscuity profiling
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